molecular formula C14H27N3O2 B13916609 Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13916609
M. Wt: 269.38 g/mol
InChI Key: IOHZAHYPOHFUCU-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on carbon (Pd/C) are employed to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which combines the features of both 4-aminopiperidine and ethyl piperidine-1-carboxylate. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16/h12-13H,2-11,15H2,1H3

InChI Key

IOHZAHYPOHFUCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N

Origin of Product

United States

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